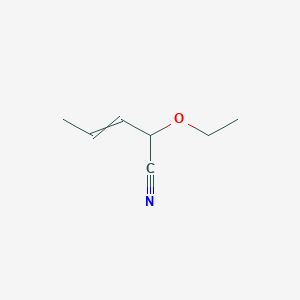

2-Ethoxypent-3-enenitrile

Description

2-Ethoxypent-3-enenitrile (C₇H₁₁NO) is an unsaturated nitrile derivative featuring an ethoxy group (-OCH₂CH₃) at the C2 position and a nitrile (-CN) group at the C3 position of a pentene chain. The compound’s structure combines electron-withdrawing (nitrile) and electron-donating (ethoxy) functional groups, which influence its reactivity and physical properties. Applications may include intermediates in organic synthesis, particularly for heterocycles or pharmaceuticals, though specific uses require further study .

Properties

CAS No. |

106088-13-5 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2-ethoxypent-3-enenitrile |

InChI |

InChI=1S/C7H11NO/c1-3-5-7(6-8)9-4-2/h3,5,7H,4H2,1-2H3 |

InChI Key |

IOTQECAIKZSPKY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C=CC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxypent-3-enenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to form nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods

Industrial production of 2-Ethoxypent-3-enenitrile typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxypent-3-enenitrile undergoes various chemical reactions, including:

Hydrolysis: Acidic or basic hydrolysis of nitriles results in the formation of carboxylic acids.

Reduction: Reduction of nitriles using lithium aluminum hydride produces primary amines.

Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.

Common Reagents and Conditions

Hydrolysis: Typically involves acids like hydrochloric acid or bases like sodium hydroxide.

Reduction: Uses reducing agents such as lithium aluminum hydride.

Grignard Reaction: Involves Grignard reagents like methylmagnesium bromide.

Major Products

Hydrolysis: Produces carboxylic acids.

Reduction: Produces primary amines.

Grignard Reaction: Produces ketones.

Scientific Research Applications

2-Ethoxypent-3-enenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxypent-3-enenitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl-Substituted Alkenenitriles

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties/Reactivity |

|---|---|---|---|---|

| 2-Ethoxypent-3-enenitrile | C₇H₁₁NO | 125.17 | Nitrile, Ethoxy, Alkene | Higher polarity; moderate reactivity due to competing electronic effects |

| Pent-3-enenitrile | C₅H₇N | 81.11 | Nitrile, Alkene | Volatile (low molecular weight); less polar |

| 2-Methyl-3-butenenitrile | C₅H₇N | 81.11 | Nitrile, Alkene, Methyl | Branching reduces boiling point; increased steric hindrance |

- Reactivity : The ethoxy group in 2-Ethoxypent-3-enenitrile may stabilize carbocation intermediates in electrophilic additions, unlike Pent-3-enenitrile, which lacks electron-donating substituents.

- Physical Properties : Ethoxy substitution increases molecular weight and boiling point compared to Pent-3-enenitrile. Branching in 2-Methyl-3-butenenitrile lowers its boiling point relative to linear analogs .

Amino-Substituted Alkenenitriles ()

| Example Compound | Functional Groups | Key Properties/Reactivity |

|---|---|---|

| (E)-3-Amino-2,4-diarylbut-2-enenitriles | Nitrile, Amino, Aryl | High melting points (solid at RT); pharmaceutical applications |

- Electronic Effects: Amino groups are stronger electron donors than ethoxy, enhancing nucleophilicity at the α-carbon. This contrasts with 2-Ethoxypent-3-enenitrile, where the ethoxy group provides weaker stabilization.

- Applications: Amino derivatives are used in drug synthesis (e.g., kinase inhibitors), whereas ethoxy-substituted nitriles may serve as precursors for agrochemicals .

Heterocyclic-Substituted Alkenenitriles ()

| Example Compound | Functional Groups | Key Properties/Reactivity |

|---|---|---|

| 3-Ethoxy-2-(2-pyridinyl)propenonitrile | Nitrile, Ethoxy, Pyridine | High polarity; coordination capacity via pyridine |

- Reactivity : Pyridinyl groups enable metal coordination, facilitating catalysis or material science applications. Ethoxy groups in such compounds may enhance solubility in polar reaction media.

- Synthesis : ZnCl₂-catalyzed reactions (as in ) are common for ethoxy-containing nitriles, suggesting similar methodologies for 2-Ethoxypent-3-enenitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.